2-Propoxybenzaldehyde

Catalog No.
S706814
CAS No.
7091-12-5
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propoxybenzaldehyde

CAS Number

7091-12-5

Product Name

2-Propoxybenzaldehyde

IUPAC Name

2-propoxybenzaldehyde

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,8H,2,7H2,1H3

InChI Key

CDUPASLURGOXGD-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C=O

Canonical SMILES

CCCOC1=CC=CC=C1C=O

Synthesis:

Antimicrobial Activity:

Studies have explored the potential antimicrobial properties of 2-propoxybenzaldehyde. Research suggests that it exhibits activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa []. The proposed mechanism of action involves the molecule's ability to bind to specific functional groups like formaldehyde or hydrazone groups present in bacterial cells, potentially disrupting their growth and function []. However, further investigation is needed to fully understand its efficacy and potential as an antimicrobial agent.

Organic Synthesis Precursor:

2-Propoxybenzaldehyde serves as a valuable building block in organic synthesis due to its reactive aldehyde group. It can be readily transformed into various complex molecules through diverse reactions, including aldol condensation, reductive amination, and Horner-Wadsworth-Emmons reaction [, , ]. These reactions allow chemists to create a wide range of molecules with potential applications in various fields, such as pharmaceuticals, materials science, and agrochemicals.

Other Potential Applications:

Preliminary research suggests that 2-propoxybenzaldehyde might possess other interesting properties, including antioxidant and anti-inflammatory activities []. However, these findings require further exploration and validation through additional studies.

2-Propoxybenzaldehyde, also known as 2-(propoxy)benzaldehyde, is an aromatic aldehyde with the molecular formula C10H12O2C_{10}H_{12}O_{2}. It features a propoxy group attached to the benzene ring at the second position and an aldehyde functional group at the first position. The compound is characterized by its pleasant aromatic odor and is typically a colorless to pale yellow liquid at room temperature. It is soluble in organic solvents and has limited solubility in water.

Typical of aldehydes and aromatic compounds:

  • Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-propoxybenzoic acid, using oxidizing agents such as potassium permanganate.
  • Reduction: The aldehyde group can be reduced to an alcohol (2-propoxybenzyl alcohol) using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It participates in condensation reactions, such as the formation of hydrazones when reacted with hydrazine derivatives, which can lead to compounds with potential biological activity .

Research indicates that 2-propoxybenzaldehyde and its derivatives exhibit various biological activities. Some studies have shown that it possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Additionally, derivatives of 2-propoxybenzaldehyde have been evaluated for their potential anticancer activity and have shown promising results in inhibiting cancer cell growth .

The synthesis of 2-propoxybenzaldehyde typically involves several methods:

  • Friedel-Crafts Alkylation: This method involves the reaction of benzaldehyde with propyl bromide in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the propoxy group.
  • Direct Propoxylation: Another approach is the direct propoxylation of phenol using propylene oxide under acidic conditions, followed by oxidation of the resulting alcohol to obtain 2-propoxybenzaldehyde.
  • Reformulation from Other Compounds: It can also be synthesized from other related compounds through various organic transformations, including oxidation and substitution reactions .

2-Propoxybenzaldehyde has several applications across different fields:

  • Fragrance Industry: Due to its pleasant aroma, it is used as a fragrance component in perfumes and cosmetics.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in antimicrobial and anticancer formulations.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and dyes .

Studies on the interactions of 2-propoxybenzaldehyde with biological systems reveal its potential effects on microbial growth and cellular functions. For instance, certain derivatives have been shown to interact with bacterial enzymes or cell membranes, leading to inhibition of growth or induction of apoptosis in cancer cells. Further research is needed to elucidate the precise mechanisms underlying these interactions and their implications for drug development .

Several compounds share structural similarities with 2-propoxybenzaldehyde, each exhibiting unique properties. Below is a comparison highlighting some similar compounds:

Compound NameMolecular FormulaKey Features
4-PropoxybenzaldehydeC10H12O2C_{10}H_{12}O_{2}Propoxy group at para position; used in fragrances.
2-IsopropoxybenzaldehydeC11H14O2C_{11}H_{14}O_{2}Isopropyl instead of propyl; exhibits different biological activity.
3-Methoxy-2-propoxybenzaldehydeC11H14O3C_{11}H_{14}O_{3}Contains a methoxy group; used in organic synthesis.
2-Hydroxy-5-propoxybenzaldehydeC10H12O3C_{10}H_{12}O_{3}Hydroxyl group addition; potential antioxidant properties.

The uniqueness of 2-propoxybenzaldehyde lies in its specific substitution pattern on the benzene ring and its resultant chemical reactivity and biological activity profile compared to these similar compounds .

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7091-12-5

Wikipedia

2-Propoxybenzaldehyde
2-Propyloxybenzaldehyde

Dates

Modify: 2023-08-15

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